![molecular formula C10H18N2O3 B1531957 1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid CAS No. 1341950-39-7](/img/structure/B1531957.png)
1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid
Overview
Description
Azetidine and its derivatives are valuable compounds in pharmaceutical and agrochemical research . They are heterocyclic, 4-membered rings with nitrogen as their heteroatom .
Synthesis Analysis
Azetidines can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Molecular Structure Analysis
The molecular structure of azetidines consists of a 4-membered ring with nitrogen as its heteroatom .Chemical Reactions Analysis
The reactivity of azetidines can be predicted from their pKa values. The stronger the acid, the smaller the pKa value and strong acids have weak conjugate bases .Physical And Chemical Properties Analysis
Azetidines have a melting point of 286 °C (dec.) (lit.) . Their solubility and other physical properties can be predicted from their structure and pKa values .Scientific Research Applications
Pharmaceutical Research
Azetidine derivatives, including 1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid, are valuable in pharmaceutical research due to their potential as building blocks for drug development . They can be used to create novel compounds with specific pharmacological properties, such as increased potency or selectivity for certain biological targets.
Agrochemical Development
In agrochemical research, azetidine derivatives are explored for their utility in developing new pesticides and herbicides . Their unique chemical structure can be leveraged to design compounds that are more effective against pests or weeds, while also being safer for the environment and non-target organisms.
Peptide Synthesis
This compound is suitable for solution phase peptide synthesis, which is a method for creating peptides, including therapeutic peptides, in the pharmaceutical industry . Its carboxylic acid group can be used to form peptide bonds with amino groups of other amino acids or peptides.
Material Science
Azetidine derivatives can be used as linkers in the development of bifunctional protein degraders, which are an emerging class of therapeutics in material science . These linkers can influence the 3D orientation of the degrader, affecting its interaction with target proteins and optimizing drug-like properties.
Biochemistry Research
In biochemistry, azetidine derivatives can be utilized to study enzyme-substrate interactions and the synthesis of biomolecules. Their incorporation into larger molecules can help in understanding the structure-activity relationships in biological systems .
Pharmacology
The compound’s derivatives are integral in pharmacological research for creating new medicinal drugs. They can be modified to enhance their interaction with biological targets, improve their metabolic stability, and reduce potential side effects .
Environmental Science
While specific applications in environmental science are not directly mentioned, the compound’s derivatives could potentially be used in the development of environmentally friendly chemicals or in the study of chemical interactions in natural ecosystems .
PROTAC Development
This compound can serve as a rigid linker in the development of PROTACs (PROteolysis TArgeting Chimeras), which are designed to target specific proteins for degradation. The rigidity of the linker can be crucial for the proper orientation and efficacy of PROTAC molecules .
Safety And Hazards
properties
IUPAC Name |
1-[2-(butan-2-ylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-7(2)11-9(13)6-12-4-8(5-12)10(14)15/h7-8H,3-6H2,1-2H3,(H,11,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWGQDJGTKDZNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(Butan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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